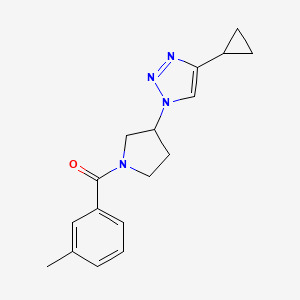

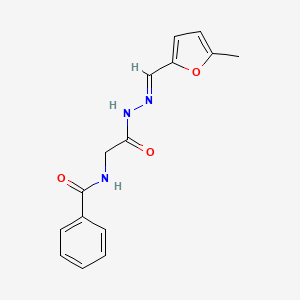

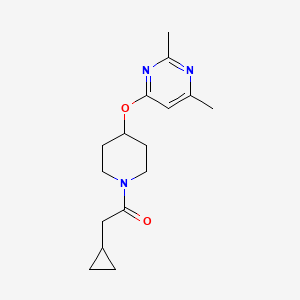

(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(m-tolyl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(m-tolyl)methanone” is a type of 1,2,3-triazole derivative . These types of compounds have been found to exhibit potent inhibitory activities against certain cancer cell lines .

Synthesis Analysis

The synthesis of 1,2,3-triazole derivatives often involves the azide-alkyne Huisgen cycloaddition, a 1,3-dipolar cycloaddition between an azide and a terminal or internal alkyne . This reaction is often catalyzed by Cu(I), which is stabilized by a polytriazolylamine ligand .Molecular Structure Analysis

The molecular structure of 1,2,3-triazole derivatives can vary. For example, in 4-cyclopropyl-4,5-dihydro-1H-1,2,3-triazole, the triazole ring lies in the plane and is orthogonal to the cyclopropyl ring . The pattern of bond distances in the triazole ring indicates considerable delocalization of π-electron density .Chemical Reactions Analysis

The chemical reactions involving 1,2,3-triazole derivatives can be complex. For example, a mixture of 1-benzyl-4-cyclopropyl-4,5-dihydro-1H-1,2,3-triazole was hydrogenated at room temperature for 72 hours under 3 bar hydrogen pressure .Physical And Chemical Properties Analysis

The physical and chemical properties of 1,2,3-triazole derivatives can vary. For example, 2-[3-(4-Cyclopropyl-1H-1,2,3-triazol-1-yl)-1-pyrrolidinyl]-N-[(2,2,2-trifluoroethyl)carbamoyl]acetamide has a molecular formula of C14H19F3N6O2, an average mass of 360.335 Da, and a monoisotopic mass of 360.152161 Da .Aplicaciones Científicas De Investigación

Drug Discovery

The 1,2,3-triazole core of the compound is structurally similar to an amide bond, which is a common feature in many drugs. This structural similarity can be exploited in drug discovery, where the compound can serve as a scaffold for developing new therapeutic agents. For instance, 1,2,3-triazoles have been used in the synthesis of anticonvulsant drugs like Rufinamide and antibiotics like cefatrizine .

Organic Synthesis

In organic chemistry, the compound can be used as a building block for the synthesis of more complex molecules. Its stability under various conditions makes it an ideal candidate for reactions that require high temperatures or strong reagents .

Polymer Chemistry

The compound’s robustness and stability also make it suitable for polymer chemistry applications. It can be incorporated into polymers to enhance their properties, such as thermal stability and resistance to degradation .

Supramolecular Chemistry

The ability of 1,2,3-triazoles to engage in hydrogen bonding allows them to be used in supramolecular chemistry. They can form host-guest complexes and be used in the construction of molecular machines and devices .

Bioconjugation and Chemical Biology

Bioconjugation techniques often utilize 1,2,3-triazoles for attaching biomolecules to various substrates. This compound could be used in chemical biology to modify proteins or nucleic acids, aiding in the study of biological processes .

Fluorescent Imaging

Due to its strong dipole moment, the compound can be functionalized to act as a fluorescent probe. This application is particularly useful in imaging techniques where the compound can be used to label cells or tissues for observation under a microscope .

Antimicrobial Activity

Compounds with the 1,2,3-triazole moiety have shown promising antibacterial and antifungal activities. They can be developed into new antimicrobial agents to combat resistant strains of bacteria and fungi .

Antiproliferative Agents

The 1,2,3-triazole derivatives have been studied for their antiproliferative effects against various cancer cell lines. They can be designed to induce apoptosis in cancer cells, offering a potential pathway for cancer treatment .

Direcciones Futuras

Mecanismo De Acción

Target of Action

The primary target of this compound, also known as 4-cyclopropyl-1-[1-(3-methylbenzoyl)pyrrolidin-3-yl]-1H-1,2,3-triazole, is the Von Hippel-Lindau (VHL) protein . VHL is a key component of the cellular machinery that degrades hypoxia-inducible factor (HIF), a transcription factor that plays a central role in cellular responses to low oxygen conditions .

Mode of Action

This compound acts as an inhibitor of the VHL protein . By inhibiting VHL, it prevents the degradation of HIF, leading to an increase in HIF levels . This results in the activation of a variety of genes involved in responses to hypoxia, including those involved in angiogenesis, erythropoiesis, and cell survival .

Biochemical Pathways

The compound’s action on the VHL-HIF pathway has downstream effects on several other biochemical pathways. These include the erythropoietin pathway , which stimulates the production of red blood cells, and the vascular endothelial growth factor (VEGF) pathway , which promotes the formation of new blood vessels . Both of these pathways help to mitigate the effects of hypoxia.

Pharmacokinetics

The pyrrolidine ring, a common feature in many drugs, is known to contribute to efficient exploration of the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional coverage due to the non-planarity of the ring .

Result of Action

The molecular and cellular effects of the compound’s action include increased production of red blood cells and new blood vessels, which can help to alleviate the effects of conditions such as anemia and ischemia . In addition, by promoting cell survival under hypoxic conditions, the compound may have potential applications in the treatment of cancer .

Propiedades

IUPAC Name |

[3-(4-cyclopropyltriazol-1-yl)pyrrolidin-1-yl]-(3-methylphenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N4O/c1-12-3-2-4-14(9-12)17(22)20-8-7-15(10-20)21-11-16(18-19-21)13-5-6-13/h2-4,9,11,13,15H,5-8,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCSIZBLXVVUGAI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)N2CCC(C2)N3C=C(N=N3)C4CC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(m-tolyl)methanone | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[Bis(ethylsulfanyl)methyl]-1,3-oxazole-4,5-dione](/img/structure/B2865212.png)

![N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]-2-nitrobenzamide](/img/structure/B2865213.png)

![N-(3,5-dimethylphenyl)-2-[[4-(2,5-dimethylphenyl)-5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2865219.png)

![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-2-[4-(propan-2-ylsulfanyl)phenyl]acetamide](/img/structure/B2865221.png)

![Allyl 2-(allylthio)-5-(4-(methoxycarbonyl)phenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2865224.png)